(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry
Scientific Research Applications
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound finds applications in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is not specified in the search results. This could be due to the compound’s recent attention in the scientific community, and further studies may be required to elucidate its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-Amino-4-phenylbutanoic acid.
Nitrile Introduction:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles like amines or alcohols replace the -CN group, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols
Major Products:
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Amides, esters
Comparison with Similar Compounds
- (S)-3-Amino-4-phenylbutanoic acid
- ®-3-Amino-4-(2-cyanophenyl)butanoic acid
- 3-Amino-4-(2-cyanophenyl)butanoic acid
Comparison:
Chirality: The (S)-enantiomer exhibits different biological activity compared to the ®-enantiomer due to its specific interaction with chiral targets.
Functional Groups: The presence of the nitrile group (-CN) in (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride imparts unique reactivity and potential for further chemical modifications.
Applications: While similar compounds may share some applications, this compound is particularly valued for its role in the synthesis of chiral pharmaceuticals and its potential therapeutic effects.
Properties
CAS No. |
270065-82-2 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(3S)-3-amino-4-(2-cyanophenyl)butanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
VAIQDFORVKLNPH-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C#N |
SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N |
Origin of Product |
United States |
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